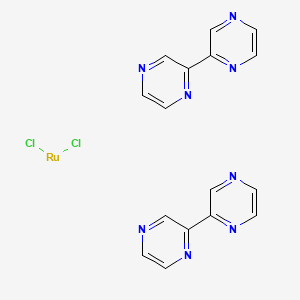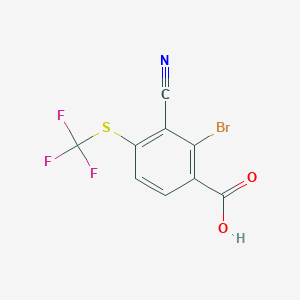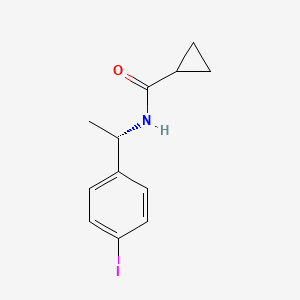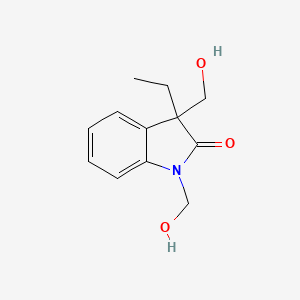
2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the isoindole core structure.
Hydroxylation and Methylation: Introduction of hydroxyl and methyl groups can be achieved through selective hydroxylation and methylation reactions using reagents like hydroxylamine and methyl iodide.
Hydrogenation: Hydrogenation reactions can be used to reduce double bonds and achieve the desired tetrahydro structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Implementation of purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to reduce carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce new functional groups by replacing existing ones using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylisoindoline-1,3-dione: A simpler analog with similar structural features.
4-Methyl-3a,4,7,7a-tetrahydroisoindole-1,3(2H)-dione: Lacks the hydroxyl group but shares the core structure.
2-Hydroxy-4-methyl-1,3-dioxoisoindoline: Contains a dioxo group instead of the tetrahydro structure.
Uniqueness
2-Hydroxy-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-hydroxy-1-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H11NO3/c1-10-3-2-5(4-10)6-7(10)9(13)11(14)8(6)12/h2-3,5-7,14H,4H2,1H3 |
Clave InChI |
VPXKMHBLBDYJHS-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C=C1)C3C2C(=O)N(C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)

![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)



![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)

![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)




